3-Dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
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Overview
Description
3-Dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one: is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between a lactone and a piperidine ring, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through a reaction between a lactone and an amine under acidic or basic conditions.
Introduction of the Dodecyl Group: The dodecyl group can be introduced via alkylation reactions, using reagents such as dodecyl bromide in the presence of a base like potassium carbonate.
Hydroxylation and Methylation: The hydroxyl and methyl groups are typically introduced through selective hydroxylation and methylation reactions, using reagents like methyl iodide and appropriate oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or amines.
Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-Dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and is used in the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its spirocyclic structure is of interest for drug design, as it can interact with various biological targets in unique ways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one: Similar spirocyclic structure but with a cyclohexyl group instead of a dodecyl group.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Features a diazaspiro structure with different substituents.
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Contains a phenylethyl group, offering different chemical properties.
Uniqueness
What sets 3-Dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one apart is its dodecyl group, which imparts unique hydrophobic properties and influences its interaction with biological targets. This makes it particularly interesting for applications in drug design and material science.
Properties
Molecular Formula |
C21H39NO3 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-15-18-22-19(23)25-21(20(22,2)24)16-13-12-14-17-21/h24H,3-18H2,1-2H3 |
InChI Key |
ORFRLALSMQRVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)OC2(C1(C)O)CCCCC2 |
Origin of Product |
United States |
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